molecular formula C17H16O3 B8503971 Propyl 4-benzoylbenzoate CAS No. 53912-01-9

Propyl 4-benzoylbenzoate

Cat. No.: B8503971
CAS No.: 53912-01-9
M. Wt: 268.31 g/mol
InChI Key: GDKOOKMXYVFJLF-UHFFFAOYSA-N
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Description

Propyl 4-benzoylbenzoate is a synthetic aromatic ester with the molecular formula C17H16O3. It is an ester derivative of 4-benzoylbenzoic acid. This compound is of significant interest in organic chemistry and materials science research, particularly due to the presence of the benzophenone group, a well-known chromophore. The benzophenone moiety is widely studied for its ability to act as a photoinitiator or a ultraviolet (UV) light absorber, suggesting potential applications in the development of polymeric materials and UV-curable coatings. Researchers value this ester for its utility as a chemical intermediate or building block in the synthesis of more complex organic molecules. The propyl ester group may also be investigated for its influence on the compound's overall lipophilicity and solubility, which are critical parameters in materials science and pharmaceutical research. As a specialized chemical, this compound is offered for research purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53912-01-9

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

propyl 4-benzoylbenzoate

InChI

InChI=1S/C17H16O3/c1-2-12-20-17(19)15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

GDKOOKMXYVFJLF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Propyl 4 Benzoylbenzoate and Analogues

Esterification Pathways for Benzoylbenzoic Acid Esters

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is the most direct route to synthesizing benzoylbenzoic acid esters. This can be achieved through various catalytic methods.

Direct esterification involves the reaction of a carboxylic acid with an alcohol to produce an ester and water. This reaction is typically reversible and requires a catalyst to proceed at a practical rate. masterorganicchemistry.comchemguide.co.uk

The Fischer-Speier esterification is a classic method that involves heating a carboxylic acid, such as 4-benzoylbenzoic acid, with an alcohol like n-propanol in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk Concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly used catalysts. masterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.com To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is often accomplished by using a large excess of one reactant (usually the more affordable alcohol) or by removing water as it is formed, for instance, through azeotropic distillation. tcu.edu

The mechanism involves several key steps:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the 4-benzoylbenzoic acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.combrainly.com

Nucleophilic Attack: The alcohol (n-propanol) acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol group to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.comresearchgate.net

Elimination of Water: A molecule of water is eliminated. masterorganicchemistry.comresearchgate.net

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, propyl 4-benzoylbenzoate. masterorganicchemistry.com

A typical laboratory synthesis involves refluxing the benzoic acid derivative with n-propanol and a few drops of concentrated sulfuric acid for a set period. youtube.com

While strong mineral acids are effective, their use presents challenges such as corrosion, difficulty in separation from the reaction mixture, and environmental concerns. dergipark.org.tr This has led to the development of alternative, often heterogeneous, catalytic systems.

Solid Acid Catalysts: These materials offer advantages like easy separation, potential for recycling, and reduced waste. Examples include:

Ion-Exchange Resins: Resins like Amberlyst-15, which are polystyrene-based sulfonic acids, can effectively catalyze esterification reactions. dergipark.org.trresearchgate.netresearchgate.net

Zeolites: These microporous aluminosilicate (B74896) minerals can act as solid acid catalysts. Y-zeolites, for instance, have been used in the esterification of lactic acid and the benzoylation of phenol. researchgate.netmdpi.com

Modified Clays: Montmorillonite K10 clay, activated with phosphoric acid, has been shown to be an efficient catalyst for the esterification of aromatic carboxylic acids under solvent-free conditions. ijstr.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These "green" catalysts are gaining attention.

Ionic Liquids: Certain ionic liquids, such as [C₃SO₃Hmim]HSO₄, have demonstrated good catalytic activity in the esterification of various alcohols with benzoic acid, yielding excellent results (83–98%). dergipark.org.tr

Deep Eutectic Solvents (DES): A DES formed from p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has been used as a dual solvent-catalyst for the esterification of benzoic acid, achieving high conversions. dergipark.org.tr

The following table summarizes the performance of various catalysts in the esterification of benzoic acid, a close analogue of benzoylbenzoic acid.

Catalyst SystemAlcoholTemperature (°C)Conversion (%)Reference
Deep Eutectic Solvent (DES)Ethanol7588.4 dergipark.org.tr
Deep Eutectic Solvent (DES)Butanol7587.8 dergipark.org.tr
Ionic LiquidEthanol75~20 dergipark.org.tr
Amberlyst 15 (Ion Exchange Resin)Ethanol75~8 dergipark.org.tr

An alternative to direct esterification is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride.

Formation of 4-Benzoylbenzoyl Chloride: 4-Benzoylbenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com This reaction is generally high-yielding and proceeds under mild conditions.

Esterification: The resulting 4-benzoylbenzoyl chloride is then reacted with n-propanol. This reaction is rapid and essentially irreversible, often providing a nearly quantitative yield of the ester, this compound. A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net This method avoids the equilibrium limitations of Fischer esterification. researchgate.net

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize this compound, one could start with a different ester, such as methyl 4-benzoylbenzoate, and react it with an excess of n-propanol in the presence of an acid or base catalyst. wikipedia.org This reaction is also an equilibrium process, and driving it to completion often requires removing the lower-boiling alcohol (methanol in this case) by distillation.

Enzyme-catalyzed transesterification offers a green alternative. For instance, immobilized lipase (B570770) from Candida cylindracea has been used for the solvent-free synthesis of propyl benzoate (B1203000) from a different ester and propanol (B110389). nih.gov This biocatalytic approach proceeds under mild conditions but may be inhibited by high concentrations of the alcohol. nih.gov

Direct Esterification with Alcohols

Precursor Synthesis and Purification Strategies (e.g., Benzoylbenzoic Acid Isomers)

The primary precursor for this compound is 4-benzoylbenzoic acid. However, its synthesis often produces a mixture of isomers, primarily 2-benzoylbenzoic acid and 4-benzoylbenzoic acid.

The most common industrial synthesis is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). guidechem.comgoogle.com

Reaction Steps:

Anhydrous aluminum chloride, phthalic anhydride, and an excess of benzene (which acts as both reactant and solvent) are mixed. guidechem.com

The mixture is heated, initiating the acylation reaction where the phthalic anhydride ring opens and attaches to the benzene ring, forming a mixture of benzoylbenzoic acid isomers. guidechem.com

The reaction is quenched, typically by adding water and hydrochloric acid, to decompose the aluminum chloride complex. guidechem.com

Excess benzene is removed by steam distillation. prepchem.com

Purification: The crude product contains the desired acid and aluminum salts. The purification process involves:

Dissolving the crude product in an aqueous sodium carbonate solution, which converts the carboxylic acids to their soluble sodium salts, leaving behind insoluble aluminum hydroxide. guidechem.comprepchem.com

The solution is filtered to remove the aluminum impurities. prepchem.com

The filtrate is then acidified with a strong acid like HCl, which re-precipitates the benzoylbenzoic acid isomers. guidechem.comprepchem.com

Separation of the 2- and 4-isomers can be challenging and may require techniques like fractional crystallization from a suitable solvent system (e.g., benzene and ligroin) to obtain the pure 4-benzoylbenzoic acid precursor. prepchem.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds to minimize environmental impact. hilarispublisher.comresearchgate.net For the synthesis of this compound, several green chemistry approaches can be considered, focusing on the use of alternative solvents, renewable resources, and energy-efficient methods. hilarispublisher.comegrassbcollege.ac.in

One notable green approach involves the photoreduction of benzophenone (B1666685) derivatives. hilarispublisher.comijpda.orgscispace.com This method utilizes sunlight as a renewable energy source to drive the reaction, often in the presence of a more environmentally benign solvent like ethanol. hilarispublisher.com While this specific application is for the reduction of the benzophenone moiety, the principles can be adapted to other synthetic steps.

Microwave-assisted synthesis is another green technique that can be applied to the esterification process. A patented method for the preparation of propyl p-hydroxybenzoate, a related compound, utilizes microwave irradiation to accelerate the reaction between p-hydroxybenzoic acid and propanol in the presence of a macroporous resin catalyst. google.com This method significantly reduces reaction times and can lead to higher yields compared to conventional heating. google.com The use of a solid acid catalyst, such as a resin, also simplifies the work-up procedure as it can be easily filtered off, reducing the need for extensive solvent-based purification steps.

The selection of solvents is a key aspect of green chemistry. Traditional esterification reactions often use an excess of the alcohol reactant as the solvent, which may not always be the most environmentally friendly option. Research into alternative, greener solvents derived from renewable resources is an active area of investigation. hilarispublisher.comresearchgate.net

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

Green Chemistry ApproachDescriptionPotential Benefits
Microwave-Assisted Synthesis Utilizes microwave energy to heat the reaction mixture, accelerating the rate of esterification.Reduced reaction times, increased yields, and lower energy consumption.
Solid Acid Catalysts Employs reusable solid catalysts, such as ion-exchange resins, in place of corrosive liquid acids like sulfuric acid.Easier separation of the catalyst from the reaction mixture, reduced corrosion, and potential for catalyst recycling.
Alternative Solvents Explores the use of greener solvents, such as bio-derived solvents or performing the reaction under solvent-free conditions.Reduced use of volatile organic compounds (VOCs) and decreased environmental impact.
Photochemical Methods Utilizes light energy to promote chemical reactions, potentially reducing the need for high temperatures and harsh reagents. hilarispublisher.comijpda.orgscispace.comUse of a renewable energy source and potentially milder reaction conditions.

Purification and Isolation Techniques for Research-Grade Compounds

The purification and isolation of this compound are critical steps to obtain a compound of high purity suitable for research applications. The primary techniques employed are extraction, distillation, and chromatography.

Following the synthesis of this compound, the crude product will be present in a mixture containing unreacted starting materials (4-benzoylbenzoic acid and propanol), the acid catalyst, and water. The initial step in purification is typically an extraction process. scienceready.com.auweebly.com The reaction mixture is transferred to a separatory funnel and washed with a basic solution, such as aqueous sodium carbonate or sodium bicarbonate, to neutralize and remove the unreacted carboxylic acid and the acid catalyst. scienceready.com.auyoutube.com This is followed by washing with water to remove any remaining soluble impurities. The organic layer, containing the desired ester, is then separated.

For esters with a sufficiently low boiling point, distillation is an effective purification method. scienceready.com.au Simple or fractional distillation can be used to separate the ester from any remaining unreacted alcohol and other volatile impurities. chemguide.co.uk However, for a high molecular weight ester like this compound, vacuum distillation may be necessary to prevent decomposition at high temperatures.

Chromatography is a powerful technique for achieving high-purity separation. Column chromatography, using a stationary phase such as silica (B1680970) gel and an appropriate eluent system, can effectively separate the target compound from any remaining impurities. flinnsci.com The purity of the collected fractions can be monitored using thin-layer chromatography (TLC). flinnsci.com

The following table outlines the common purification techniques for research-grade this compound:

Purification TechniquePrinciple of SeparationApplication
Extraction Partitioning of solutes between two immiscible liquid phases based on their relative solubilities.Removal of acidic impurities (unreacted carboxylic acid and catalyst) and water-soluble byproducts. scienceready.com.auweebly.com
Distillation Separation of liquids based on differences in their boiling points.Removal of volatile impurities and unreacted alcohol. scienceready.com.auchemguide.co.uk
Column Chromatography Separation of components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase passes through it.High-purity separation of the final product from closely related impurities. flinnsci.com
Recrystallization Purification of a solid by dissolving it in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling.Final purification step to obtain highly pure crystalline solid.

Advanced Spectroscopic and Structural Elucidation of Propyl 4 Benzoylbenzoate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy Characterization

Infrared (IR) spectroscopy of Propyl 4-benzoylbenzoate reveals a series of characteristic absorption bands that correspond to the various functional groups present in the molecule. The spectrum is dominated by strong absorptions originating from the carbonyl groups and the aromatic rings.

A particularly intense band is expected in the region of 1725-1715 cm⁻¹ , which can be attributed to the C=O stretching vibration of the ester functional group. The conjugation of the ester with the aromatic ring typically lowers this frequency compared to a saturated ester. Another strong absorption, corresponding to the C=O stretching of the benzophenone (B1666685) ketone group, is anticipated around 1660-1650 cm⁻¹ . The position of this band is influenced by the electronic effects of the substituents on the aromatic rings.

The C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, typically around 1270 cm⁻¹ and 1100 cm⁻¹ . The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ . The in-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings give rise to a series of characteristic absorptions in the regions of 1600-1450 cm⁻¹ and 900-690 cm⁻¹ , respectively. The specific pattern of the out-of-plane bending bands can provide information about the substitution pattern of the aromatic rings. The aliphatic C-H stretching vibrations of the propyl group are expected in the 2960-2850 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium-Weak
Aliphatic C-H (propyl)Stretching2960-2850Medium
Ester C=OStretching1725-1715Strong
Ketone C=OStretching1660-1650Strong
Aromatic C=CStretching1600-1450Medium-Weak
Ester C-OStretching1300-1100Strong
Aromatic C-HOut-of-plane Bending900-690Medium-Strong

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy, with non-polar bonds and symmetric vibrations often giving rise to strong signals. For this compound, the Raman spectrum would be expected to show a strong band for the symmetric stretching of the aromatic rings, typically around 1600 cm⁻¹ . The C=O stretching vibrations of both the ester and ketone groups are also Raman active, though their intensities may differ from those observed in the IR spectrum. The aliphatic C-H stretching and bending vibrations of the propyl group will also be present. The highly polarizable nature of the benzene rings makes the ring breathing modes particularly intense in the Raman spectrum, providing a characteristic fingerprint for the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium
Aliphatic C-H (propyl)Stretching2960-2850Strong
Ester C=OStretching1725-1715Medium
Ketone C=OStretching1660-1650Medium
Aromatic C=CRing Breathing/Stretching1600, 1000Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) Applications

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region, typically between 7.0 and 8.5 ppm , will exhibit a complex pattern of signals corresponding to the nine protons on the two benzene rings. The protons on the benzoate (B1203000) ring are expected to be in a slightly different chemical environment than those on the benzoyl ring due to the differing electronic effects of the ester and ketone functionalities. The protons ortho to the ester group are expected to be the most deshielded within that ring system, while the protons ortho to the ketone group will also be significantly downfield.

The aliphatic protons of the propyl group will appear in the upfield region of the spectrum. The methylene protons adjacent to the ester oxygen (-OCH₂-) are expected to resonate as a triplet around 4.3 ppm . The adjacent methylene protons (-CH₂-) will likely appear as a sextet around 1.8 ppm , and the terminal methyl protons (-CH₃) will be a triplet around 1.0 ppm . The splitting patterns (triplet, sextet, triplet) arise from the coupling with adjacent protons.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons7.2 - 8.2Multiplet9H
-OCH₂-~4.3Triplet2H
-CH₂-~1.8Sextet2H
-CH₃~1.0Triplet3H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms. The carbonyl carbons of the ester and ketone groups will be the most downfield signals, typically in the range of 165-195 ppm . The ester carbonyl is expected around 165 ppm , while the ketone carbonyl will be further downfield, closer to 195 ppm .

The aromatic carbons will resonate in the 128-140 ppm region. The quaternary carbons (those not bonded to any hydrogens) will generally have weaker signals. The carbon atom to which the benzoyl group is attached and the carbon atom of the ester linkage will be identifiable. The aliphatic carbons of the propyl group will appear in the upfield region, with the -OCH₂- carbon around 67 ppm , the -CH₂- carbon around 22 ppm , and the -CH₃ carbon around 10 ppm .

Carbon AssignmentExpected Chemical Shift (ppm)
Ketone C=O~195
Ester C=O~165
Aromatic C (quaternary and CH)128 - 140
-OCH₂-~67
-CH₂-~22
-CH₃~10

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques are employed.

2D NMR:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent methylene and methyl protons of the propyl group, confirming their connectivity. It would also help to trace the connectivity of the protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of quaternary carbons. For example, correlations would be expected between the protons on the benzoate ring and the ester carbonyl carbon, and between the protons on the benzoyl ring and the ketone carbonyl carbon. Correlations between the -OCH₂- protons and the ester carbonyl carbon would also be observed, confirming the ester linkage.

Solid-State NMR:

For a crystalline sample of this compound, solid-state NMR (ssNMR) could provide valuable information about the molecular conformation and packing in the solid state. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would provide a high-resolution spectrum of the carbon atoms in the solid phase. Differences in chemical shifts compared to the solution-state NMR could indicate different conformations or intermolecular interactions in the crystal lattice. Furthermore, ssNMR techniques can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₇H₁₆O₃), the theoretical exact mass can be calculated, allowing for its unambiguous identification in complex mixtures. HRMS analysis provides high confidence in the molecular formula by minimizing potential ambiguities. ub.edu

Under HRMS analysis, in addition to the molecular ion, characteristic fragment ions are observed, whose exact masses can be used to confirm specific structural motifs. The fragmentation of this compound is expected to proceed through cleavage at the ester linkage and within the benzophenone core.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Predicted Fragment Ion Formula Theoretical Exact Mass (Da)
[M]⁺ C₁₇H₁₆O₃⁺ 268.10994
[M-OCH₂CH₂CH₃]⁺ C₁₄H₉O₂⁺ 209.06025
[C₆H₅CO]⁺ C₇H₅O⁺ 105.03349
[C₆H₅]⁺ C₆H₅⁺ 77.03858
[M-C₆H₅]⁺ C₁₁H₁₁O₃⁺ 191.07082

This table contains predicted data based on the chemical structure of this compound and general fragmentation principles of aromatic esters and ketones.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like this compound. thermofisher.comresearchgate.net In GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer, which typically uses electron ionization (EI).

The resulting chromatogram can reveal the presence of impurities, such as residual starting materials or by-products from synthesis. The mass spectrum of the main peak serves as a fingerprint for identification. The EI spectrum of this compound would be expected to show a distinct molecular ion peak and a series of fragment ions resulting from predictable bond cleavages. nih.gov

Table 2: Predicted Major Ions in the Electron Ionization (EI) Mass Spectrum of this compound

m/z Value Proposed Fragment Structure Significance
268 [C₁₇H₁₆O₃]⁺ Molecular Ion (M⁺)
226 [M-C₃H₆]⁺ Loss of propene via McLafferty rearrangement
191 [M-C₆H₅]⁺ Loss of a phenyl radical
163 [C₉H₇O₂]⁺ Acylium ion after loss of the propyl group and CO
105 [C₆H₅CO]⁺ Benzoyl cation (often the base peak)

This table presents predicted data based on established fragmentation patterns for benzophenones and propyl esters.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. nih.govcreative-proteomics.comwikipedia.org This method is ideal for confirming the molecular weight of a compound. This compound, when analyzed by ESI-MS, would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode. Adducts with alkali metals, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are also commonly formed and can aid in identification. nih.govnih.gov

Tandem mass spectrometry (ESI-MS/MS) can be performed by selecting a precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID). This process generates fragment ions that provide further structural information, though the fragmentation is generally less extensive than that observed with EI. nih.govrsc.org

X-ray Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound is not publicly available, analysis of a structurally related compound, Propyl 4-hydroxybenzoate, provides an example of the type of data obtained from such an experiment. researchgate.net An XRD analysis of this compound would yield a unique set of crystallographic parameters that serve as an absolute fingerprint for its solid-state form.

Table 3: Example Crystallographic Data for the Related Compound Propyl 4-hydroxybenzoate

Parameter Value
Chemical Formula C₁₀H₁₂O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.0634 (12)
b (Å) 13.8419 (14)
c (Å) 11.7982 (11)
β (°) 108.625 (2)

Data sourced from the crystallographic study of Propyl 4-hydroxybenzoate and is presented for illustrative purposes only. researchgate.net

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Electronic Transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons to higher energy orbitals. This technique is used to study molecules containing chromophores—groups of atoms responsible for light absorption.

Table 4: Expected Electronic Transitions and Absorption Maxima for this compound

Type of Transition Associated Chromophore Expected λmax Range (nm) Relative Intensity
π → π* Benzoyl and Benzoate Rings ~250-280 High

This table contains predicted data based on the known spectroscopic properties of benzophenone and benzoate esters. acs.orgrsc.org

Photochemistry and Photophysical Properties of Propyl 4 Benzoylbenzoate

Electronic Absorption and Emission Characteristics

Specific experimental data on the electronic absorption and emission characteristics of Propyl 4-benzoylbenzoate, including its UV-Vis absorption spectrum, molar absorptivity, as well as its fluorescence and phosphorescence spectra, quantum yields, and lifetimes, are not available in the reviewed scientific literature.

Photoinitiation Mechanisms and Efficiency in Polymerization

While a patent for a related compound, (4-phenyl benzoyl) benzoate (B1203000), suggests its utility as a photoinitiator with reactivity comparable to benzophenone (B1666685), there is no specific information detailing the photoinitiation mechanisms of this compound.

Radical Generation Pathways

The specific pathways for radical generation upon photoexcitation of this compound, such as the likelihood of α-cleavage versus hydrogen abstraction, have not been experimentally determined or documented.

Kinetics of Photopolymerization Initiation

Quantitative data on the kinetics of photopolymerization initiated by this compound are not available.

Influence of Molecular Structure on Photoinitiator Performance

A detailed analysis of how the propyl group in this compound influences its performance as a photoinitiator, in comparison to other esters or derivatives, has not been published.

Photosensitization Phenomena and Singlet Oxygen Generation

There is no available data to confirm whether this compound can act as a photosensitizer or any measurements of its singlet oxygen quantum yield.

Photostability and Degradation Pathways under Irradiation

Information regarding the photostability of this compound and the chemical pathways of its degradation upon exposure to irradiation is not documented in the scientific literature.

Theoretical Aspects of Photoexcitation and Energy Transfer

The photochemistry and photophysical properties of this compound are fundamentally governed by the absorption of light, leading to the formation of electronically excited states. The subsequent decay of these excited states dictates the photostability and photoreactivity of the molecule. Theoretical and computational chemistry provide powerful tools to understand these processes at a molecular level, offering insights into the nature of electronic transitions, the geometry of excited states, and the pathways for energy transfer.

Upon absorption of ultraviolet (UV) light, the benzophenone moiety of this compound is the primary chromophore. The electronic transitions responsible for this absorption are typically of n-π* and π-π* character. The n-π* transition involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. The π-π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, primarily localized on the aromatic rings.

Theoretical models, particularly those based on quantum mechanics, are employed to predict and rationalize the photophysical behavior of molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used computational methods to investigate the electronic structure and excited states of organic molecules. These methods can provide valuable information on parameters such as vertical excitation energies, oscillator strengths, and the character of the excited states.

A crucial aspect of the photochemistry of benzophenone derivatives is the efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet excited state (T₁). The triplet state is often long-lived and can act as a photosensitizer, transferring its energy to other molecules. The efficiency of ISC is influenced by the energy gap between the S₁ and T₁ states and the spin-orbit coupling between them. Theoretical calculations can estimate these parameters and thus predict the likelihood of triplet state formation.

Energy transfer processes involving this compound can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. FRET is a long-range, non-radiative process that occurs through dipole-dipole coupling between the excited donor (in this case, the benzophenone chromophore) and an acceptor molecule. The rate of FRET is highly dependent on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as the distance and relative orientation of the two. Dexter energy transfer, on the other hand, is a short-range process that requires orbital overlap between the donor and acceptor, involving the simultaneous exchange of two electrons. Theoretical models can be used to calculate the coupling strengths for both FRET and Dexter mechanisms, providing insights into the dominant pathway for energy transfer in a given system.

The surrounding environment, such as the solvent, can also significantly influence the photophysical properties of this compound. Theoretical models can account for solvent effects using either implicit continuum models or explicit solvent molecules in the calculations. These models can help to understand shifts in absorption and emission spectra, as well as changes in the rates of non-radiative decay processes in different media.

Interactive Data Tables

To illustrate the type of data that can be obtained from theoretical calculations on a molecule like this compound, the following tables present hypothetical but representative values based on studies of similar aromatic ketones and esters.

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths

TransitionExcitation Energy (eV)Oscillator Strength (f)Character
S₀ → S₁3.540.002n-π
S₀ → S₂4.210.350π-π
S₀ → T₁3.42-n-π
S₀ → T₂3.98-π-π

Table 2: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.78
LUMO-1.25
HOMO-LUMO Gap5.53

These tables showcase the kind of quantitative data that theoretical studies can provide, which is essential for a detailed understanding of the photoexcitation and energy transfer dynamics of this compound. The HOMO-LUMO gap, for instance, is a key indicator of the molecule's electronic excitability.

Computational Chemistry and Theoretical Studies on Propyl 4 Benzoylbenzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are essential for elucidating the electronic landscape of Propyl 4-benzoylbenzoate, which governs its reactivity, spectroscopic characteristics, and intermolecular interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT methods, particularly using hybrid functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, electronic properties, and charge distribution. researchgate.net

Calculations on analogous structures, such as propyl-para-hydroxybenzoate, reveal key electronic parameters. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Representative Theoretical Electronic Properties of Benzoylbenzoate Analogs

This table presents typical values for electronic properties of benzoylbenzoate-related structures as calculated by DFT methods. The exact values for this compound would require specific calculation.

Parameter Typical Calculated Value Significance
HOMO Energy ~ -6.8 eV Indicates electron-donating ability
LUMO Energy ~ -1.3 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 5.5 eV Relates to chemical stability and reactivity
Dipole Moment ~ 2.5 - 4.0 Debye Measures overall molecular polarity
Electronegativity (χ) ~ 4.05 eV Tendency to attract electrons

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a rigorous approach to solving the electronic Schrödinger equation without empirical parameters. nih.govresearchgate.net These methods are crucial for a detailed molecular orbital (MO) analysis of this compound. wayne.edu

By calculating the wave functions, ab initio methods provide a fundamental description of the bonding, anti-bonding, and non-bonding orbitals. wayne.edu This analysis helps to understand the nature of the electronic transitions, for instance, the π → π* and n → π* transitions associated with the aromatic rings and the carbonyl groups. The energies and compositions of these orbitals are fundamental to interpreting UV-Visible absorption spectra and photochemical behavior. While computationally more demanding than DFT, methods like MP2 can provide more accurate descriptions of electron correlation effects, which are important for predicting geometries and interaction energies. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

MD simulations model the molecule as a collection of atoms connected by bonds, governed by a set of classical mechanics equations known as a force field. By simulating the movements of each atom over nanoseconds or even microseconds, researchers can observe how the molecule folds, flexes, and interacts with its environment. semanticscholar.org

For this compound, key conformational degrees of freedom include the torsion angles around the ester linkage (C-O-C=O) and the bond connecting the two phenyl rings via the ketone group. Studies on the closely related phenyl benzoate (B1203000) have shown that the rotational barriers around these bonds are relatively low, suggesting that the molecule is quite flexible and can exist in a multitude of conformations with similar energy levels. nih.govscispace.com MD simulations can map out the potential energy surface related to these rotations, identifying the most stable, low-energy conformers. This information is vital for understanding how the molecule might fit into a receptor site or pack in a crystal lattice. scispace.com

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can generate spectra that, when compared with experimental results, help to confirm molecular structure and assign spectral features to specific molecular motions or electronic transitions.

For this compound, DFT calculations are commonly used to predict vibrational spectra (Infrared and Raman). nih.govresearchgate.net By calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration, a theoretical IR and Raman spectrum can be generated. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net This allows for the unambiguous assignment of key vibrational bands, such as the characteristic C=O stretching frequencies of the ester and ketone groups, and the various C-H and C-C vibrations of the aromatic rings.

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, making them a powerful tool for structural elucidation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

This table shows representative frequency ranges for the key vibrational modes of this compound, as would be predicted by DFT calculations.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Ketone C=O Stretch 1650 - 1670
Ester C=O Stretch 1715 - 1730
Ester C-O Stretch 1250 - 1300
Aromatic Rings C=C Stretch 1450 - 1600

Reaction Mechanism Studies and Transition State Analysis for Synthesis and Photoreactions

Theoretical chemistry can illuminate the intricate pathways of chemical reactions, providing insights into mechanisms that are often difficult to probe experimentally. For this compound, this includes its synthesis and potential photoreactions.

Furthermore, the benzophenone (B1666685) moiety in this compound is a well-known photosensitizer. Upon absorption of UV light, it can be excited to a singlet state, followed by intersystem crossing to a triplet state. Computational methods, including Time-Dependent DFT (TD-DFT), can be used to study these excited states and predict the pathways of photochemical reactions, such as hydrogen abstraction or energy transfer processes.

Structure-Activity Relationship (SAR) Modeling for Benzoylbenzoate Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity. creative-biolabs.com These models are fundamental in drug discovery and toxicology for predicting the activity of new compounds and optimizing lead structures. nih.gov

For a series of benzoylbenzoate derivatives, a QSAR model can be developed to predict a specific biological effect (e.g., insecticidal activity, enzyme inhibition). nih.govnih.gov The process involves several key steps:

Data Set Assembly: A collection of benzoylbenzoate derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (the independent variables) to the biological activity (the dependent variable). ajchem-a.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Such models can reveal which molecular properties are key for the desired activity. For instance, a QSAR study on related compounds might reveal that increased hydrophobicity and the presence of specific substituent groups are positively correlated with activity, providing a rational basis for the design of new, more potent benzoylbenzoate derivatives. nih.gov

Advanced Applications and Functionalization Strategies of Propyl 4 Benzoylbenzoate

Role in Polymer Science and Materials Engineering

The utility of Propyl 4-benzoylbenzoate in materials science is rooted in the photochemical properties of its core benzophenone (B1666685) structure. The propyl ester group primarily modulates its physical characteristics such as solubility, viscosity, and compatibility with various polymer formulations.

This compound functions as a Type II photoinitiator, a class of compounds that initiate polymerization through a hydrogen abstraction mechanism. sinocurechem.com Upon absorption of ultraviolet (UV) radiation, the benzophenone moiety in the molecule undergoes excitation from its ground state to a singlet state, followed by efficient intersystem crossing to a more stable triplet state. This excited triplet state is a potent radical species but does not cleave on its own. Instead, it abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine, which is present in the formulation. sinocurechem.com This hydrogen transfer reaction generates an initiating radical from the amine and a ketyl radical from the photoinitiator, both of which can initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid curing of the coating or resin. sinocurechem.com

The general mechanism can be summarized as:

UV Absorption: Benzophenone derivative absorbs UV light (hv).

Excitation & Intersystem Crossing: Forms an excited triplet state.

Hydrogen Abstraction: The excited triplet abstracts a hydrogen from a synergist (e.g., R₃N-CH-).

Radical Formation: Produces an active amine radical (R₃N-C•-) and a ketyl radical.

Polymerization Initiation: The amine radical initiates the chain reaction with monomer units.

The choice of the ester group (propyl, in this case) influences the initiator's solubility in the resin system and can affect its migration potential from the cured polymer. google.com

The principles of UV curing are central to several additive manufacturing technologies, most notably stereolithography (SLA) and Digital Light Processing (DLP). In these processes, a liquid photopolymer resin is selectively cured layer-by-layer to build a three-dimensional object. Benzophenone-based photoinitiators, including esters like this compound, are integral components of these resins. acs.org

Recent research has focused on developing novel benzophenone derivatives with enhanced performance for 3D printing applications. mdpi.comanu.edu.aursc.org Key areas of development include:

LED Compatibility: Shifting the absorption spectra of the photoinitiators to match the output of modern, energy-efficient LED light sources (e.g., 365 nm, 405 nm). rsc.org

High-Resolution Printing: Designing initiator systems that provide precise control over the polymerization reaction, enabling the fabrication of parts with fine features and high spatial resolution. rsc.org

Low Migration: Creating larger, multifunctional, or polymerizable benzophenone derivatives to minimize the risk of unreacted initiator migrating out of the finished 3D-printed object, which is critical for biomedical and consumer product applications. anu.edu.auresearchgate.net

The concentration and chemical structure of the photoinitiator have a profound impact on both the curing process and the final properties of the material. mdpi.com An optimal concentration is necessary to balance surface cure and through-cure.

Curing Rate: Increasing the photoinitiator concentration generally accelerates the cure speed, particularly at the surface exposed to UV light. longchangchemical.com However, excessively high concentrations can lead to a "shielding" effect, where the surface cures so rapidly that it blocks UV light from penetrating deeper into the material, resulting in incomplete curing underneath. longchangchemical.com

Durability and Mechanical Properties: The efficiency of the photoinitiator system influences the crosslink density of the final polymer network. A well-cured material typically exhibits superior hardness, chemical resistance, and durability. However, residual unreacted photoinitiator or byproducts from photolysis can act as plasticizers, potentially reducing the material's hardness and thermal stability. longchangchemical.com Using macromolecular or polymerizable photoinitiators can enhance durability by ensuring the initiating species is covalently bonded within the polymer network, thereby reducing migration and improving long-term stability. google.com

Table 1: Effect of Photoinitiator Concentration on Curing Performance

Concentration Surface Cure Rate Through-Cure Depth Final Material Properties
Low Slow, may remain tacky Good light penetration Potentially under-cured, soft, poor chemical resistance.
Optimal Fast, tack-free surface Sufficient cure depth Balanced properties, high hardness, good durability. mdpi.com

| High | Very fast | Poor, "shielding" effect | Brittle surface, uncured material below, potential for yellowing. longchangchemical.com |

Development of Functionalized Benzoylbenzoate Derivatives

To overcome limitations such as migration and to enhance performance, significant research has been directed toward the synthesis of functionalized benzoylbenzoate derivatives.

The synthesis of novel benzoylbenzoate derivatives typically starts from 4-benzoylbenzoic acid. Standard organic chemistry techniques can be employed to create a wide array of esters and amides.

Esterification: this compound itself is synthesized via the esterification of 4-benzoylbenzoic acid with propanol (B110389), usually in the presence of an acid catalyst. This reaction can be adapted to use a vast range of other alcohols, including polyols (like glycerol (B35011) or pentaerythritol), to create multifunctional photoinitiators with higher molecular weight and lower mobility. google.comorganic-chemistry.org

Amidation: Reacting 4-benzoylbenzoic acid (or its more reactive acyl chloride derivative) with primary or secondary amines yields the corresponding benzoylbenzamides. This allows for the introduction of different functionalities into the molecule.

These synthetic strategies allow for the fine-tuning of properties such as reactivity, solubility, absorption wavelength, and migration resistance.

Table 2: Examples of Functionalized Derivatives from 4-Benzoylbenzoic Acid

Reactant Derivative Class Potential Property Modification
Propanol Simple Ester Standard photoinitiator.
Polyethylene Glycol (PEG) Oligomeric Ester Increased water solubility, flexibility.
Glycerol Multi-functional Ester Higher molecular weight, lower migration. google.com
2-Aminoethanol Amide with Hydroxyl Group Altered polarity, potential for secondary reactions.

A highly effective strategy to eliminate photoinitiator migration is to covalently bond it to the polymer. This is achieved by designing a "polymerizable photoinitiator" where the benzoylbenzoate moiety is attached to a polymerizable functional group, such as an acrylate, methacrylate (B99206), or vinyl group. unileoben.ac.atresearchgate.net

A well-documented example is 2-(methacryloyloxy)ethyl 4-benzoylbenzoate (MEBB). researchgate.netsemanticscholar.org This molecule contains the photoactive benzophenone core and a methacrylate group that can participate in free-radical polymerization. When MEBB is included as a co-monomer in a UV-curable formulation, it becomes part of the growing polymer chains. The resulting polymer has benzoylbenzoate groups tethered as side chains along its backbone. researchgate.net These attached groups can still absorb UV light and initiate further cross-linking, effectively locking the photoinitiator functionality within the polymer network and preventing its subsequent migration. This approach is invaluable for producing materials intended for sensitive applications where leaching of small molecules is a concern.

Design of Multifunctional Molecules (e.g., Liquid Crystals, Photosensitizers)

The molecular architecture of this compound, featuring a rigid aromatic core, makes it a promising candidate for the design of multifunctional molecules, particularly in the realms of liquid crystals and photosensitizers.

Liquid Crystals: The formation of liquid crystalline phases is highly dependent on molecular shape and intermolecular interactions. Compounds with elongated, rigid structures, often containing aromatic rings, are known to exhibit mesomorphic behavior. Various benzoate (B1203000) and benzoylbenzoate esters have been shown to form liquid crystal phases. For instance, butyl-p-[p′-n-octyloxy benzoyloxy]benzoate has been synthesized and demonstrated to form a smectogen liquid crystal with a direct isotropic-to-smectic transition. academie-sciences.fr This suggests that by modifying the alkyl chain length, such as the propyl group in this compound, the transition temperatures and mesophase type can be fine-tuned. The rigid core of the 4-benzoylbenzoate unit provides the necessary structural anisotropy for the formation of ordered, yet fluid, liquid crystalline phases.

Photosensitizers: The benzophenone unit within the this compound structure is a well-known chromophore with strong absorption in the UV region. Upon absorption of light, benzophenone and its derivatives can undergo efficient intersystem crossing to a long-lived triplet state. This triplet state can then transfer its energy to other molecules, acting as a photosensitizer. This property is the basis for their use as photoinitiators in polymerization reactions. google.comresearchgate.net By incorporating the 4-benzoylbenzoate moiety into larger molecular designs, it is possible to create photosensitizers with tailored absorption spectra and energy transfer characteristics for applications in photochemistry and photobiology.

Functional Moiety Potential Application Key Structural Feature
4-Benzoylbenzoate CoreLiquid CrystalsRigid, anisotropic molecular shape
Benzophenone SubstructurePhotosensitizersStrong UV absorption and efficient intersystem crossing

Investigation in Advanced Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool in synthetic organic chemistry, utilizing visible light to drive chemical reactions. A key component of a photoredox catalytic system is the photosensitizer, which absorbs light and initiates electron transfer processes. The benzophenone core of this compound suggests its potential as a photosensitizer in such catalytic cycles.

Upon photoexcitation, the benzophenone moiety can be excited to its triplet state. In this excited state, it can act as either an oxidant or a reductant, depending on the reaction conditions and the other species present. While specific studies on this compound in photoredox catalysis are not yet prevalent, the known photochemical behavior of benzophenone derivatives provides a strong foundation for its investigation in this area. For example, benzophenone is known to initiate hydrogen atom transfer reactions, a fundamental process in many photoredox-catalyzed transformations. The ester functionality of this compound could be further modified to tune its redox potential and solubility, enhancing its efficacy as a photocatalyst.

Catalyst Property Relevance to this compound
Light AbsorptionThe benzophenone core absorbs UV light, which can be shifted to the visible spectrum through functionalization.
Excited State Redox PotentialThe triplet state can participate in single-electron transfer processes.
Chemical StabilityThe aromatic ester structure provides a stable scaffold for a photocatalyst.

Emerging Applications in Optoelectronics and Photonics

The electronic and photophysical properties of benzoylbenzoate derivatives also position them as interesting candidates for applications in optoelectronics and photonics. The benzophenone core is a known building block in materials for organic light-emitting diodes (OLEDs). The ability of the 4-benzoylbenzoate structure to be chemically modified allows for the fine-tuning of its electronic properties, such as the HOMO and LUMO energy levels.

By attaching different functional groups to the aromatic rings of this compound, it is possible to alter its absorption and emission characteristics. This molecular engineering approach could lead to the development of new materials for various optoelectronic devices. For example, incorporating electron-donating or electron-withdrawing groups could shift the emission wavelength, making these compounds suitable for different color displays. Furthermore, the potential for these molecules to self-assemble into ordered structures, as suggested by their liquid crystalline potential, could be exploited to enhance charge transport in organic electronic devices.

Optoelectronic Application Relevant Property of Benzoylbenzoate Core Potential Role of this compound
Organic Light-Emitting Diodes (OLEDs)Tunable electronic and photophysical propertiesAs a host or emissive material with tailored energy levels and emission spectra.
Organic Photovoltaics (OPVs)Light absorption and charge transportAs a component in the active layer for light harvesting and charge separation.
Optical Data StoragePhotochemical reactivityAs a photochromic material that changes its optical properties upon light irradiation.

Future Directions and Interdisciplinary Research for Propyl 4 Benzoylbenzoate

Synergistic Effects with Other Chemical Entities in Complex Systems

Propyl 4-benzoylbenzoate, as a derivative of benzophenone (B1666685), is a Type II photoinitiator, meaning it typically requires a co-initiator or synergist to achieve high efficiency in photopolymerization processes. Future research will likely focus on identifying and optimizing synergistic systems to enhance its performance. The primary mechanism involves the photo-excited benzophenone moiety abstracting a hydrogen atom from a synergist molecule, typically an amine, to generate initiating free radicals.

Research into multi-component initiating systems has shown that combining different photoinitiators and synergists can lead to significantly improved polymerization kinetics and final product properties. nih.gov For instance, three-component systems comprising a benzophenone derivative, an amine co-initiator like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), and an iodonium (B1229267) salt can enhance the generation of radicals, leading to higher conversion rates in both free radical and cationic polymerization. nih.gov Amine-based synergists also play a crucial role in mitigating oxygen inhibition at the surface of a curing material, a common issue in UV-curing applications. pcimag.com

Table 1: Potential Synergistic Partners for this compound
Synergist ClassExample CompoundPrimary FunctionPotential Benefit
Tertiary AminesEthyl 4-(dimethylamino)benzoate (EDB)Hydrogen donorAccelerates polymerization rate, reduces oxygen inhibition. nih.gov
Onium Salts(4-tert-butylphenyl)iodonium hexafluorophosphateOxidizing agentGenerates additional radicals, enables cationic polymerization. nih.gov
Thiol CompoundsPentaerythritol tetrakis(3-mercaptopropionate)Chain transfer agentControls molecular weight, can reduce shrinkage stress.
Novel SynergistsPatent-pending amine alternativesImproves polymerization kineticsAllows for reduced photoinitiator concentration, minimizes yellowing. pcimag.com

Advancements in High-Throughput Screening for Novel Derivatives

High-Throughput Screening (HTS) is a powerful methodology that utilizes automation and miniaturization to rapidly test large numbers of chemical compounds for a specific activity. nih.gov This approach is poised to accelerate the discovery of novel derivatives of this compound with superior properties. Instead of synthesizing and testing new compounds one by one, HTS allows for the parallel evaluation of entire libraries of molecules. youtube.com

A future HTS workflow for developing new photoinitiators based on the this compound scaffold would involve several key stages. First, a diverse chemical library of derivatives would be synthesized, varying the substituent groups on the phenyl rings. Second, a miniaturized assay would be developed to measure a key performance indicator, such as the rate of polymerization of a standard monomer formulation in a microplate format. This could be monitored by techniques like real-time FTIR or photo-DSC. The entire process, from sample preparation to data analysis, would be automated, enabling the screening of thousands of compounds in a short period. youtube.com

The data generated from HTS can be used to build structure-activity relationship (SAR) models, providing insights into how different chemical modifications affect photoinitiating efficiency. This knowledge, in turn, guides the design of the next generation of more effective derivatives.

Table 2: Hypothetical High-Throughput Screening Workflow for this compound Derivatives
StepDescriptionKey Technology
1. Library GenerationSynthesis of a diverse library of this compound analogues with varied functional groups.Combinatorial chemistry, parallel synthesis.
2. Assay MiniaturizationDevelopment of a small-scale (e.g., 384-well plate) assay to measure photopolymerization efficiency. nih.govMicroplate readers, real-time spectroscopy.
3. Automated ScreeningRobotic liquid handlers prepare monomer/initiator mixtures, which are then exposed to a controlled UV source.Robotic platforms, automated liquid handlers. youtube.com
4. Data Acquisition & AnalysisHigh-speed detectors measure the extent of monomer conversion for each compound in the library.Automated data analysis software, cheminformatics.
5. Hit IdentificationCompounds showing superior activity ("hits") are identified for further validation and optimization.SAR (Structure-Activity Relationship) analysis.

Theoretical Predictions Guiding Experimental Design

Computational chemistry offers powerful tools to predict the properties of molecules before they are ever synthesized, providing a rational guide for experimental design. For this compound and its potential derivatives, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable. chemrxiv.orgresearchgate.net These theoretical approaches can save significant time and resources by focusing laboratory efforts on the most promising candidates.

DFT calculations can be used to optimize the molecular geometry of new derivatives and predict key electronic properties related to their reactivity, such as ionization energy and electron affinity. chemrxiv.org TD-DFT is used to calculate the molecule's UV-Visible absorption spectrum, a critical property for a photoinitiator. researchgate.net This allows researchers to theoretically tune the structure of this compound to absorb light more efficiently at specific wavelengths, for example, to match the output of modern LED light sources. rsc.org

By modeling the excited states of these molecules, researchers can gain insight into the efficiency of the intersystem crossing and hydrogen abstraction processes that are fundamental to their function. This understanding provides a foundation for designing novel initiators with tailored light absorption, longer excited-state lifetimes, and greater reaction selectivity, paving the way for advancements in UV-curing and photopolymerization. chemrxiv.org

Table 3: Key Molecular Properties Predictable via Computational Methods
PropertyComputational MethodRelevance to Photoinitiator Design
Optimized Molecular GeometryDFTProvides the most stable 3D structure for further calculations. researchgate.net
UV-Visible Absorption Spectrum (λmax)TD-DFTPredicts the wavelength of maximum light absorption to match with UV light sources. chemrxiv.org
HOMO-LUMO Energy GapDFTRelates to the electronic excitation energy and chemical reactivity.
Ionization Potential & Electron AffinityDFTIndicates the ease of electron removal or acceptance, relevant to reaction mechanisms. chemrxiv.org
Excited State LifetimesTD-DFTPredicts the duration the molecule remains in an excited state, affecting its ability to react. chemrxiv.org

Integration with Nanoscience for Nanomaterial Development

The intersection of photoinitiator chemistry and nanoscience opens up possibilities for creating advanced hybrid materials. This compound and its derivatives can be integrated with nanoparticles to develop novel nanomaterials with tailored optical, mechanical, and chemical properties.

One key application is the surface functionalization of nanoparticles. Benzophenone-containing molecules can be used as linkers to covalently attach polymer chains to the surface of nanoparticles through photochemical radical addition. google.comresearchgate.net For example, this compound could potentially initiate polymerization directly from a nanoparticle surface, creating a core-shell structure where the nanoparticle core is surrounded by a dense polymer brush. These hybrid nanoparticles can exhibit improved dispersibility in polymer matrices, leading to enhanced nanocomposites.

Another approach involves encapsulating photoinitiators like this compound within nanocarriers, such as lipid nanoparticles or polymeric nanocapsules. nih.gov This strategy can improve the initiator's solubility and stability within a formulation and control its release. In the context of materials science, such systems could be used to create spatially controlled polymerization, for instance, in 3D printing or for creating patterned surfaces.

Environmental Impact of Synthesis and Application (e.g., Atom Economy, Waste Minimization)

As with any chemical process, the environmental impact of the synthesis and use of this compound is an important consideration. Green chemistry principles, such as atom economy and waste minimization, provide a framework for evaluating and improving the sustainability of its lifecycle.

A likely industrial synthesis route for this compound is the Fischer esterification of 4-benzoylbenzoic acid with n-propanol, using an acid catalyst. The balanced chemical equation for this reaction is:

C₁₄H₁₀O₃ (4-benzoylbenzoic acid) + C₃H₈O (n-propanol) → C₁₇H₁₆O₃ (this compound) + H₂O (water)

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. The calculation for this synthesis is as follows:

Mass of Desired Product (C₁₇H₁₆O₃): 268.33 g/mol

Total Mass of Reactants (C₁₄H₁₀O₃ + C₃H₈O): 226.24 g/mol + 60.11 g/mol = 286.35 g/mol

Percent Atom Economy: (268.33 / 286.35) * 100% ≈ 93.7%

Future research to minimize the environmental impact should focus on:

Catalyst Selection: Replacing homogeneous mineral acids with heterogeneous solid acid catalysts (e.g., zeolites, ion-exchange resins). These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and are less corrosive.

Solvent Choice: Minimizing or replacing traditional organic solvents (e.g., toluene) with greener alternatives or exploring solvent-free reaction conditions.

Energy Efficiency: Optimizing reaction temperature and time to reduce energy consumption.

Purification: Developing purification methods that avoid large volumes of solvents, such as reactive distillation where water is removed as it is formed to drive the reaction to completion.

By applying these green chemistry principles, the synthesis of this compound can be made more efficient and environmentally benign.

Q & A

Q. What are the standard synthetic routes for preparing propyl 4-benzoylbenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via a two-step esterification process. First, benzoylation of 4-hydroxybenzoic acid using benzoyl chloride under basic conditions (e.g., NaOH) yields 4-benzoylbenzoic acid. Subsequent reaction with propanol via acid-catalyzed esterification (e.g., H₂SO₄) produces the propyl ester. Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and catalyst concentration. Purity can be monitored using HPLC, as described for structurally similar parabens like propylparaben .

Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used, leveraging methods validated for parabens (e.g., methyl- and propylparaben) . Reverse-phase C18 columns and mobile phases of acetonitrile/water (60:40 v/v) provide optimal separation. Gas chromatography-mass spectrometry (GC-MS) is an alternative for volatile derivatives but requires silylation or methylation pretreatment.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal protective equipment (PPE): Impervious gloves (nitrile), sealed goggles, and lab coats .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Storage: Tightly sealed containers in cool, ventilated areas away from oxidizers .
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose per local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in properties like solubility or melting point may arise from polymorphic forms or impurities. Validate data using certified reference materials (CRMs) and cross-reference databases like NIST Chemistry WebBook . For example, differential scanning calorimetry (DSC) can confirm melting points, while nuclear magnetic resonance (NMR) spectroscopy identifies purity. Collaborative interlaboratory studies are recommended to harmonize methodologies .

Q. What strategies are effective for minimizing byproducts during large-scale synthesis of this compound?

Byproducts (e.g., unreacted intermediates or diesters) can be reduced via:

  • Stepwise temperature control: Lower temperatures (40–50°C) during benzoylation to prevent over-reaction.
  • Catalyst selection: Use immobilized lipases for greener, selective esterification .
  • In-line monitoring: FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should researchers address gaps in toxicological data for this compound?

Acute exposure guidelines (AEGLs) and reproductive toxicity data are often lacking for novel esters. Interim approaches include:

  • Read-across studies: Extrapolate data from structurally related compounds (e.g., propylparaben or benzophenones) .
  • In silico modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints .
  • Pilot in vivo assays: Conduct limited-dose studies in rodents, adhering to ethical protocols .

Ethical and Regulatory Considerations

  • Human subject research: If studying metabolites, ensure informed consent and IRB approval per protocols in biomedical frameworks .
  • Data transparency: Disclose limitations in toxicity studies to avoid misrepresentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.